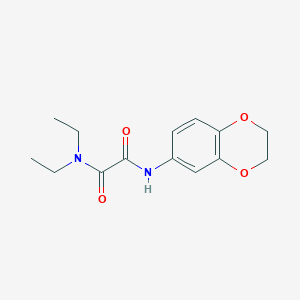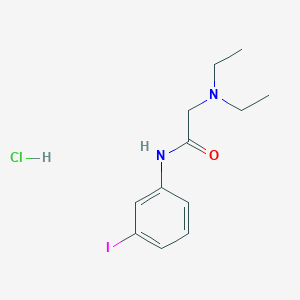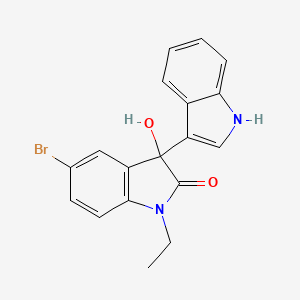
4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Vue d'ensemble
Description
4-(2,2,2-trichloro-1-hydroxyethyl)phenol, also known as triclosan, is a synthetic antimicrobial agent widely used in personal care and household products. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in the world. Triclosan is known for its broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and viruses. In recent years, triclosan has been the subject of intense scientific research due to concerns about its potential health and environmental impacts.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is not fully understood, but it is believed to disrupt bacterial cell membranes and inhibit fatty acid synthesis. Triclosan has been shown to bind to the active site of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This binding inhibits the enzyme's activity, leading to a decrease in bacterial fatty acid synthesis and ultimately cell death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol has been shown to have anti-inflammatory and antioxidant effects. Triclosan has also been shown to disrupt endocrine function in animals, leading to concerns about its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for laboratory experiments. It is a well-established antimicrobial agent with a broad spectrum of activity, making it useful for a wide range of experiments. Triclosan is also relatively stable and can be easily incorporated into experimental protocols. However, 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is not without limitations. It has been shown to have toxic effects on some organisms, and its use in laboratory experiments may not accurately reflect the effects of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol in natural environments.
Orientations Futures
There are many future directions for research on 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. One area of interest is the potential health effects of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol exposure in humans. There is evidence to suggest that 4-(2,2,2-trichloro-1-hydroxyethyl)phenol may disrupt endocrine function and contribute to the development of antibiotic resistance. Further research is needed to fully understand the potential health impacts of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol exposure. Another area of interest is the environmental impact of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol. Triclosan has been detected in waterways and has been shown to have toxic effects on aquatic organisms. Further research is needed to understand the environmental fate of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and its potential impact on ecosystems. Finally, there is a need for alternative antimicrobial agents that are effective but less harmful to human health and the environment. Research into alternative antimicrobial agents could help to reduce the use of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol and other harmful antimicrobial agents.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and has been used in a wide range of products, including soaps, toothpaste, deodorants, and cleaning agents. It has also been used in medical devices such as catheters and wound dressings. Triclosan is commonly used in laboratory experiments to test the efficacy of antimicrobial agents and to study the mechanism of action of antimicrobial agents.
Propriétés
IUPAC Name |
4-(2,2,2-trichloro-1-hydroxyethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKQLRDEXUNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trichloro-1-hydroxyethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(benzyloxy)-3-ethoxyphenyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4082953.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082958.png)

![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4082971.png)
![1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine](/img/structure/B4082978.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4082986.png)

![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082992.png)
![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4083000.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4083005.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4083011.png)


![1-(cyclohexylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B4083039.png)